molecular formula C33H47Cl2NO11 B235371 Enacyloxin iva CAS No. 142386-37-6

Enacyloxin iva

Cat. No. B235371
CAS RN: 142386-37-6
M. Wt: 704.6 g/mol
InChI Key: VSFNDCKKSCIXNV-PHMKDSOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enacyloxin Iva is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound belongs to the group of oxazole-containing peptides and has been found to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Enacyloxin Iva has gained significant attention in the scientific community due to its unique structure and promising biological activity.

Mechanism of Action

The mechanism of action of Enacyloxin Iva involves the inhibition of bacterial cell wall synthesis. The compound binds to the transpeptidase domain of penicillin-binding protein 2a (PBP2a), which is responsible for the synthesis of bacterial cell walls. This binding prevents the cross-linking of peptidoglycan chains, leading to the disruption of the bacterial cell wall and eventual cell death.
Biochemical and Physiological Effects
Enacyloxin Iva has been found to have minimal toxicity towards mammalian cells, making it a promising candidate for the development of antibacterial agents. The compound has also been found to have a low propensity for the development of resistance, which is a significant concern with current antibiotics.

Advantages and Limitations for Lab Experiments

Enacyloxin Iva has several advantages for lab experiments, including its potent antibacterial activity and low toxicity towards mammalian cells. However, the compound is challenging to synthesize, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of Enacyloxin Iva. One direction is the development of analogs with improved antibacterial activity and pharmacokinetic properties. Another direction is the investigation of the compound's potential for the treatment of bacterial infections in animal models. Additionally, the study of the mechanism of action of Enacyloxin Iva could lead to the development of new antibacterial agents that target the bacterial cell wall synthesis pathway.
Conclusion
Enacyloxin Iva is a promising natural product that exhibits potent antibacterial activity against Gram-positive bacteria, including Enacyloxin iva. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has minimal toxicity towards mammalian cells. Enacyloxin Iva has several advantages for lab experiments, but its challenging synthesis limits its availability for research purposes. There are several future directions for the study of Enacyloxin Iva, including the development of analogs with improved activity and the investigation of its potential for the treatment of bacterial infections.

Synthesis Methods

Enacyloxin Iva can be synthesized through a multi-step process that involves the coupling of two amino acids, serine and valine, with an oxazole-containing dipeptide. The process involves the protection of the amino and carboxyl groups of the amino acids, followed by the coupling of the protected amino acids with the oxazole-containing dipeptide. The protected groups are then removed, and the resulting compound is purified through chromatography to yield Enacyloxin Iva.

Scientific Research Applications

Enacyloxin Iva has been extensively studied for its antibacterial activity against various strains of bacteria. The compound has been found to exhibit potent activity against Enacyloxin iva, which is a significant concern in the medical community due to its resistance to multiple antibiotics. Enacyloxin Iva has also been found to be active against other Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis.

properties

CAS RN

142386-37-6

Product Name

Enacyloxin iva

Molecular Formula

C33H47Cl2NO11

Molecular Weight

704.6 g/mol

IUPAC Name

3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,15,17-tetrahydroxy-6,12-dimethyltricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H47Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-27,29-31,37-39,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-

InChI Key

VSFNDCKKSCIXNV-PHMKDSOOSA-N

Isomeric SMILES

CC/C=C/C(C(C(CC(C(C(C(C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)OC1CC(CCC1O)C(=O)O)/Cl)O)O)O)O)Cl)OC(=O)N

SMILES

CCC=CC(C(C(CC(C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)O)Cl)OC(=O)N

Canonical SMILES

CCC=CC(C(C(CC(C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)O)Cl)OC(=O)N

synonyms

3-(19'-carbamoyloxy-11',18'-dichloro-6',12'-dimethyl-13',14'15'17'-tetrahydroxytricosa-2',4',6',8',10',20'-hexaenoyloxy)-4-hydroxy-1-cyclohexanecarboxylic acid
enacyloxin IVa
ENX IVa

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.